molecular formula C15H21NO3 B7917888 (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid

Cat. No.: B7917888
M. Wt: 263.33 g/mol
InChI Key: VIQOBTATEPJQGB-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid is a compound that belongs to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow systems, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a stainless steel column packed with Raney® nickel can be employed for the synthesis of various piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenylsilane, iodine(III) complexes, and benzyl halides. Reaction conditions often involve basic environments and the use of catalysts such as iron complexes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield oxidized piperidine derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other piperidine derivatives.

Properties

IUPAC Name

2-[(1-benzylpiperidin-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-8-4-5-9-16(14)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQOBTATEPJQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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